molecular formula C10H9FN2 B13609560 4-(4-fluoro-3-methylphenyl)-1H-imidazole

4-(4-fluoro-3-methylphenyl)-1H-imidazole

Cat. No.: B13609560
M. Wt: 176.19 g/mol
InChI Key: PIQXDJOKPRJKBN-UHFFFAOYSA-N
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Description

4-(4-Fluoro-3-methylphenyl)-1H-imidazole (CAS 1314932-25-6) is a fluorinated heterocyclic building block with the molecular formula C10H9FN2 and a molecular weight of 176.19 g/mol . This compound is designed for research and development applications, particularly as a key synthetic intermediate in the discovery of new bioactive molecules and functional materials. As a substituted imidazole, it is a privileged scaffold in medicinal chemistry, frequently employed in the synthesis of potential therapeutic agents . While direct biological data for this specific compound is limited, its core structure is closely related to other fluorinated imidazole and benzimidazole derivatives that are extensively investigated for their pharmacological properties. For instance, a novel fluorinated benzimidazole derivative, ethyl 2-(3-fluoro-4-methylphenyl)-1H-benzo[d]imidazole-5-carboxylate, has been synthesized and studied for its anticancer activity . Furthermore, N-substituted [4-(trifluoro methyl)-1H-imidazole-1-yl] amide derivatives have shown significant promise as p38 MAP kinase inhibitors, demonstrating potent anti-inflammatory activity in vitro . The presence of the imidazole ring, which is found in essential biological molecules like the amino acid histidine, facilitates strong interactions with biological systems, making it a valuable precursor for developing antimicrobial, antifungal, and herbicide agents . Researchers can utilize this compound to expand molecular cores and develop novel ligands. The molecule is offered For Research Use Only and is strictly not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C10H9FN2

Molecular Weight

176.19 g/mol

IUPAC Name

5-(4-fluoro-3-methylphenyl)-1H-imidazole

InChI

InChI=1S/C10H9FN2/c1-7-4-8(2-3-9(7)11)10-5-12-6-13-10/h2-6H,1H3,(H,12,13)

InChI Key

PIQXDJOKPRJKBN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C2=CN=CN2)F

Origin of Product

United States

Preparation Methods

Imidazole Ring Formation via α-Bromo Ketones and Formamide

Specific Preparation of 4-(4-fluoro-3-methylphenyl)-1H-imidazole

While direct literature specifically on 4-(4-fluoro-3-methylphenyl)-1H-imidazole is limited, closely related compounds with a 4-fluoro-3-methylphenyl substituent have been prepared via condensation reactions involving α-haloketones and amino-substituted heterocycles. For example:

  • A study on fused heterocyclic systems involving 4-fluorophenyl groups describes the synthesis of imidazo-thiadiazole derivatives by reacting 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-(4-fluorophenyl)acetamide with various α-bromoketones under reflux in ethanol, followed by isolation and purification steps.
  • This method highlights the utility of α-bromoketones bearing fluorinated and methyl-substituted phenyl rings for constructing complex heterocycles including imidazole-containing systems.

Data Table: Summary of Synthetic Approaches and Key Conditions

Method Key Reagents Reaction Conditions Notes Reference
De novo imidazole synthesis α-bromo ketone (4-fluoro-3-methylphenyl derivative), formamide Reflux in suitable solvent (e.g., ethanol or DMF), several hours Yields 4-phenyl-imidazole core; adaptable to various substituents
N-1 or N-3 alkylation Sodium hydride, alkyl halides Anhydrous conditions, inert atmosphere, room temp to reflux Selective alkylation after protection/deprotection steps
Condensation with α-haloketones 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-(4-fluorophenyl)acetamide, α-bromoketones Reflux in dry ethanol, 11 hours, followed by neutralization and recrystallization Used for fused heterocycles with fluorophenyl substituents; applicable to imidazole derivatives

Analytical and Characterization Techniques

Throughout these synthetic procedures, the compounds are typically characterized by:

  • Infrared spectroscopy (IR) to identify functional groups such as NH, C=O, C=N, and aromatic C-H stretches.
  • Nuclear magnetic resonance spectroscopy (1H-NMR and 13C-NMR) to confirm the chemical environment of protons and carbons in the imidazole and phenyl rings.
  • Liquid chromatography-mass spectrometry (LC-MS) for molecular weight confirmation.
  • High-performance liquid chromatography (HPLC) for purity assessment.

Research Discoveries and Optimization

  • The electronic and steric effects of substituents on the phenyl ring, such as fluorine and methyl groups, influence the course of cyclization and the stability of the imidazole ring.
  • Alkylation at different nitrogen positions of the imidazole ring affects biological activity, as seen in structure-activity relationship studies of phenyl-imidazole derivatives.
  • Optimization of reaction conditions, including choice of solvent, temperature, and base, improves yield and purity of the target compound.
  • The use of protecting groups and selective deprotection strategies enables precise functionalization of the imidazole nucleus, expanding the scope of derivatives accessible for pharmaceutical screening.

Chemical Reactions Analysis

Types of Reactions

4-(4-fluoro-3-methylphenyl)-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted imidazoles depending on the nucleophile used.

Scientific Research Applications

The search results primarily discuss the applications of the related compound 2-(4-fluoro-3-methylphenyl)-1H-imidazole hydrochloride , not "4-(4-fluoro-3-methylphenyl)-1H-imidazole" as specified in the query. Therefore, the following information pertains to the applications of 2-(4-fluoro-3-methylphenyl)-1H-imidazole hydrochloride .

Therapeutic Applications

Modulation of mGluR5 Receptors
2-(4-fluoro-3-methylphenyl)-1H-imidazole hydrochloride functions as a positive allosteric modulator of metabotropic glutamate receptor 5 (mGluR5). Modulation of mGluR5 receptors has potential in treating neuropsychiatric disorders :

  • Schizophrenia
  • Cognitive disorders such as Alzheimer's disease
  • Dementias related to age or stroke

By enhancing glutamatergic signaling pathways, the compound has demonstrated the ability to improve cognitive functions and mitigate symptoms associated with the aforementioned conditions.

Antimalarial Activity
Derivatives of 2-(4-fluoro-3-methylphenyl)-1H-imidazole hydrochloride are potential candidates for antimalarial therapies. In vitro studies have demonstrated that these derivatives exhibit activity against Plasmodium falciparum, the parasite responsible for malaria. Pharmacokinetic and pharmacodynamic studies have highlighted the potential for single-dose treatments with high cure rates.

Research Findings and Case Studies

Psychotropic Disorders
Research suggests that 2-(4-fluoro-3-methylphenyl)-1H-imidazole hydrochloride may alleviate symptoms of schizophrenia and other psychotic disorders. Studies have indicated improvements in cognitive function and a reduction in psychotic symptoms in participants treated with the compound compared to placebo groups.

Malaria Treatment Efficacy
Experiments using PfSCID mouse models showed that treatment with derivatives of the compound resulted in a significant reduction (over 90%) in parasitemia at effective doses. These findings suggest the compound's potential as a single-dose treatment option for malaria . In PfSCID studies, mCMQ069 (a related compound) was tested at 10, 25, and 50 mg/kg doses, with the 10 mg/kg dose consistently showing greater than 90% reduction in parasitemia . A single oral dose of 25 mg/kg and above exhibited greater than a 99% reduction in parasitemia at day 8 post-dosing compared to control mice . The average effective dose to reduce 90% parasitemia (ED90) was determined to be 7.0 mg/kg .

Anticancer Efficacy
A related imidazole compound exhibited an IC50 value of 0.4 µM against porcine brain tubulin polymerization, suggesting its potential as a microtubule destabilizing agent in cancer treatment.

Metabolic Stability
Research on metabolic stability indicated that imidazole derivatives show favorable profiles when tested with human liver microsomes (HLMs). One derivative maintained over 90% stability after 120 minutes of incubation, suggesting low metabolic degradation and potential for sustained therapeutic effects.

Mechanism of Action

The mechanism of action of 4-(4-fluoro-3-methylphenyl)-1H-imidazole involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation .

Comparison with Similar Compounds

Alkyl vs. Aryl Substituents

  • 4-(n-Alkyl)-1H-imidazoles (e.g., 4-(n-decyl)-1H-imidazole): Increasing alkyl chain length correlates with enhanced histamine H3 receptor antagonism (pA2 values from 6.3 to 7.2). Longer chains improve hydrophobic interactions with receptor pockets .
  • Aryl-Substituted Imidazoles : The target compound’s 4-fluoro-3-methylphenyl group introduces both electron-withdrawing (fluorine) and electron-donating (methyl) effects. In contrast, 4-(4-chlorophenyl)-2-(3,4-dimethoxyphenyl)-1H-imidazole (compound 9 ) exhibits antiviral activity against SARS-CoV-2 (IC50 = 7.7 µM), suggesting halogenated aryl groups enhance target binding .

Fluorinated Derivatives

  • SB203580 (4-(4-fluorophenyl)-2-(4-methylsulfonylphenyl)-5-(4-pyridyl)-1H-imidazole): A p38 MAPK inhibitor with selective α/β-isoform inhibition. The fluorine enhances metabolic stability and binding affinity via hydrophobic and electrostatic interactions .
  • 4-(Trifluoromethyl)-1H-imidazole : The trifluoromethyl group increases lipophilicity and bioavailability compared to the target compound’s methyl group, making it a preferred building block for agrochemicals and metal-organic frameworks .

Pharmacological Profiles

Compound Biological Target Activity (IC50/pA2) Key Structural Features Reference
4-(n-Decyl)-1H-imidazole Histamine H3 receptor pA2 = 7.2 ± 0.1 Long alkyl chain enhances hydrophobicity
SB203580 p38 MAPK IC50 = 0.3–1.0 µM Fluorophenyl, pyridyl, sulfonyl groups
4-(4-Chlorophenyl)-imidazole (9 ) SARS-CoV-2 3CLpro IC50 = 7.7 µM Chlorophenyl, dimethoxyphenyl
4-(4-Fluoro-3-methylphenyl)-1H-imidazole (hypothetical) H3 receptor/MAPK N/A Fluorine (electron withdrawal), methyl (steric bulk)

Key Observations :

  • Fluorine substitution improves metabolic stability and target affinity across multiple scaffolds .

Q & A

Q. What are the standard synthetic routes for 4-(4-fluoro-3-methylphenyl)-1H-imidazole, and how do reaction conditions affect yield?

The compound is typically synthesized via multi-step condensation reactions. A common approach involves reacting substituted aldehydes with amines under acidic conditions. For example, alkylation using ethyl bromoacetate in DMF with cesium carbonate as a base facilitates N-functionalization, achieving moderate yields (~42%) . Solvent polarity (e.g., THF vs. DMF) and temperature control (e.g., 273 K for regioselective protection) are critical for optimizing intermediates .

Q. Which spectroscopic methods are essential for characterizing this compound?

Key techniques include:

  • ¹H/¹³C NMR : To confirm aromatic substitution patterns and imidazole ring integrity.
  • IR spectroscopy : Identifies N–H and C–F stretches (~3400 cm⁻¹ and ~1200 cm⁻¹, respectively).
  • Elemental analysis : Validates purity by matching calculated/observed C, H, N, and F percentages .

Q. How do substituents on the phenyl ring influence the compound’s electronic properties?

The 4-fluoro group (electron-withdrawing) and 3-methyl group (electron-donating) create a polarized aromatic system, enhancing electrophilic substitution reactivity at the para position. Comparative studies on halogenated imidazoles show fluorine increases lipophilicity and metabolic stability .

Advanced Research Questions

Q. How can regioselectivity challenges in N-functionalization be addressed?

Steric effects dominate regioselectivity. Sodium bis(trimethylsilyl)amide in THF at 273 K selectively deprotonates the less hindered nitrogen, enabling methoxymethyl protection at N1 (vs. N3). This method achieves >85% regioselectivity in di-arylimidazoles .

Q. What crystallographic tools analyze intermolecular interactions in this compound?

Mercury CSD 2.0 calculates centroid distances (e.g., 3.5488 Å for π-π stacking) and dihedral angles (e.g., 14.3° between imidazole and fluorophenyl rings). Weak C–H···F hydrogen bonds (2.55 Å) stabilize the crystal lattice, influencing solubility and thermal stability .

Q. How to resolve contradictions in reported biological activity data?

Use molecular docking (e.g., AutoDock Vina) to predict binding to targets like PfATP4 (antimalarial) and validate with in vitro assays. Pharmacophore models based on crystallographic data (e.g., 9c binding to nitric oxide synthase) reconcile discrepancies between structural analogs .

Q. What strategies optimize large-scale synthesis?

  • Stepwise temperature control : Initial low-temperature alkylation (273 K) followed by room-temperature stirring minimizes side reactions.
  • Phase-transfer catalysts : Enhance reagent mixing in biphasic systems.
  • Flash chromatography : Purifies multi-gram batches with >95% purity .

Q. How to assess stability under varying pH conditions?

Conduct accelerated stability studies :

  • HPLC monitoring at pH 1–13 tracks degradation products.
  • ¹⁹F NMR detects fluorine environment changes, identifying hydrolysis pathways. Stability is pH-dependent, with maximal integrity at neutral conditions .

Q. What computational models predict SAR for derivatives?

Density Functional Theory (DFT) calculates frontier molecular orbitals to predict reactivity. Substituent effects on HOMO/LUMO gaps correlate with antimicrobial activity in imidazole analogs .

Q. How to design enantioselective synthesis routes?

Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Pd-BINAP complexes) to control stereochemistry. X-ray crystallography confirms absolute configuration, critical for bioactive enantiomers .

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